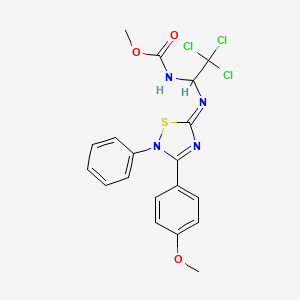
(Z)-metil (2,2,2-tricloro-1-((3-(4-metoxifenil)-2-fenil-1,2,4-tiadiazol-5(2H)-ilideno)amino)etil)carbamato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-methyl (2,2,2-trichloro-1-((3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino)ethyl)carbamate is a useful research compound. Its molecular formula is C19H17Cl3N4O3S and its molecular weight is 487.78. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl (2,2,2-trichloro-1-((3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino)ethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl (2,2,2-trichloro-1-((3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino)ethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Control de insectos: El metoxicloro ataca eficazmente una amplia gama de insectos, incluidos mosquitos, moscas y escarabajos. Se ha utilizado para controlar plagas en la agricultura, la silvicultura y los programas de salud pública .
- Control de vectores: El metoxicloro se empleó contra los vectores del escarabajo de la corteza del olmo de la enfermedad del olmo holandés. Se realizaron aplicaciones aéreas en áreas extensas como playas, estuarios, lagos y marismas para controlar las larvas de moscas y mosquitos .
Contaminante ambiental
- Persistencia: El metoxicloro es persistente en el medio ambiente debido a su estabilidad química. Puede permanecer en el suelo, el agua y los sedimentos durante períodos prolongados, lo que podría afectar a organismos no objetivo .
Disruptor endocrino
- Actividad estrogénica: El metoxicloro exhibe propiedades estrogénicas, actuando como un disruptor endocrino. Puede interferir con el equilibrio hormonal tanto en humanos como en la vida silvestre .
Toxicidad acuática
- Impacto en los organismos acuáticos: El metoxicloro puede ser tóxico para los organismos acuáticos, especialmente para los peces y los anfibios. Se acumula en sus tejidos y afecta a los sistemas reproductivos .
Estudios de estructura química y metabolismo
- Investigación del metabolismo: Los científicos han investigado el metabolismo del metoxicloro en animales y humanos. Comprender sus productos de degradación es crucial para evaluar su seguridad y posibles efectos sobre la salud .
Evaluación de riesgos y regulación
- Evaluación de riesgos para la salud: Los organismos reguladores evalúan los riesgos asociados con la exposición al metoxicloro. Estas evaluaciones guían su uso y restricciones .
Propiedades
IUPAC Name |
methyl N-[2,2,2-trichloro-1-[(Z)-[3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5-ylidene]amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N4O3S/c1-28-14-10-8-12(9-11-14)15-23-17(30-26(15)13-6-4-3-5-7-13)24-16(19(20,21)22)25-18(27)29-2/h3-11,16H,1-2H3,(H,25,27)/b24-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFPUQGQEVYYFS-ULJHMMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(C(Cl)(Cl)Cl)NC(=O)OC)SN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=N/C(=N/C(C(Cl)(Cl)Cl)NC(=O)OC)/SN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol](/img/structure/B2494429.png)
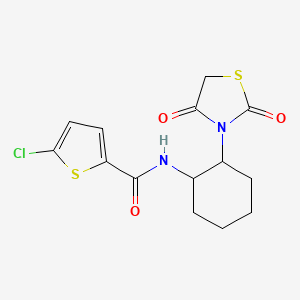
![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494434.png)
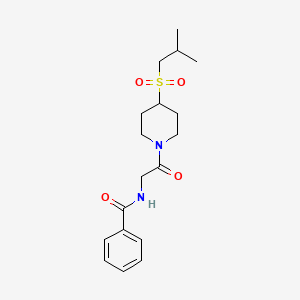
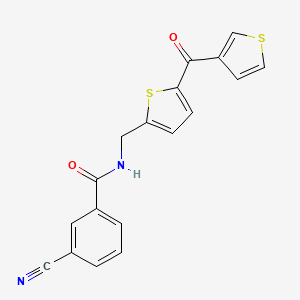
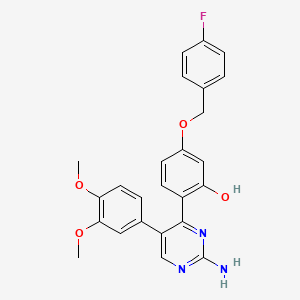
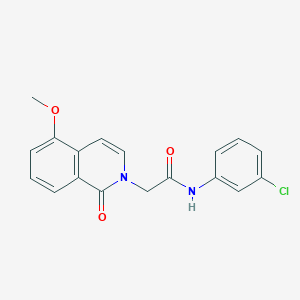
![2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2494440.png)
![8-benzoyl-9-(4-ethylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2494443.png)
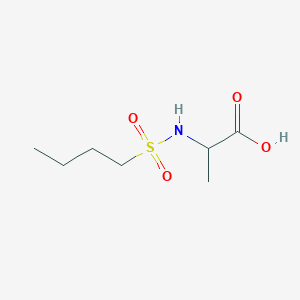
![Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2494449.png)
![N-{[4-(2-chlorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2494450.png)
![N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide](/img/structure/B2494451.png)

